2,3-Dihydrobenzofuran-6-carbaldehyde
Overview
Description
2,3-Dihydrobenzofuran-6-carbaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2,3-dihydrobenzofuran-6-carbaldehyde belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, indicating diverse modes of action .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, leading to the formation of the dihydrobenzofuran ring . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can also be employed to construct the dihydrobenzofuran skeleton .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2,3-Dihydrobenzofuran-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential anticancer, antibacterial, and antiviral activities.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes and sensors for biological studies.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzofuran-5-carbaldehyde
- 2,3-Dihydrobenzofuran-7-carbaldehyde
- Benzofuran-2-carbaldehyde
- Benzofuran-3-carbaldehyde
Uniqueness
2,3-Dihydrobenzofuran-6-carbaldehyde is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications in various fields .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAJQSDUJUNAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-96-5 | |
Record name | 2,3-dihydrobenzofuran-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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